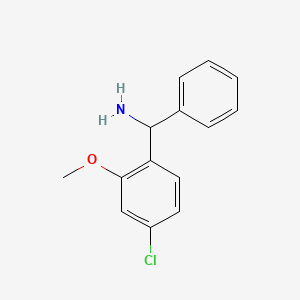

(4-Chloro-2-methoxyphenyl)(phenyl)methanamine

説明

(4-Chloro-2-methoxyphenyl)(phenyl)methanamine is a secondary amine featuring two aromatic substituents: a 4-chloro-2-methoxyphenyl group and a phenyl group. This compound is structurally classified as a diarylmethanamine derivative, a class known for applications in medicinal chemistry and material science.

特性

分子式 |

C14H14ClNO |

|---|---|

分子量 |

247.72 g/mol |

IUPAC名 |

(4-chloro-2-methoxyphenyl)-phenylmethanamine |

InChI |

InChI=1S/C14H14ClNO/c1-17-13-9-11(15)7-8-12(13)14(16)10-5-3-2-4-6-10/h2-9,14H,16H2,1H3 |

InChIキー |

ZUIGGIIJEZRQBO-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)Cl)C(C2=CC=CC=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)(phenyl)methanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

化学反応の分析

Types of Reactions

(4-Chloro-2-methoxyphenyl)(phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

科学的研究の応用

(4-Chloro-2-methoxyphenyl)(phenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (4-Chloro-2-methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Solubility and Physicochemical Properties

- Solubility: The chloro group in (4-Chloro-2-methoxyphenyl)(phenyl)methanamine reduces water solubility compared to non-halogenated analogues like (4-Methoxyphenyl)(phenyl)methanamine. Hydrochloride salts (e.g., ) improve solubility in polar solvents like methanol .

- Stability : Electron-withdrawing groups (e.g., -Cl) increase stability against oxidative degradation compared to electron-donating substituents (e.g., -OCH₃) .

Data Tables

Table 1: Substituent Effects on Molecular Properties

| Substituent | Electronic Effect | Hydrophobicity (LogP) | Common Applications |

|---|---|---|---|

| -Cl (4-position) | Electron-withdrawing | High | Enzyme inhibition, antimicrobials |

| -OCH₃ (2-position) | Electron-donating | Moderate | Solubility enhancement |

| -C₆H₅ (phenyl) | Neutral | High | Structural rigidity in ligands |

生物活性

(4-Chloro-2-methoxyphenyl)(phenyl)methanamine, also known as 4-chloro-2-methoxy-N-phenylmethanamine, is an organic compound characterized by its unique structural features, including a methanamine group attached to a phenyl ring, along with chloro and methoxy substituents on the aromatic ring. This structural composition suggests potential for diverse chemical reactivity and biological activity, making it a significant subject of interest in medicinal chemistry and pharmacology.

The compound's chemical reactivity can be understood through various types of reactions typical for amines and aromatic compounds. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups influences its reactivity and interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several pharmacological effects, primarily due to its structural characteristics. The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-negative and Gram-positive bacteria.

- Anticancer Potential : Docking studies have indicated that derivatives of this compound may interact effectively with cancer-related targets.

- Neurotransmitter Modulation : Its structural similarities to known neurotransmitters suggest possible roles in modulating neurotransmission.

Antimicrobial Studies

A study reported that derivatives of this compound demonstrated promising antibacterial activity. For instance, compounds similar to this structure were found to have Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against certain bacterial strains, indicating strong antimicrobial potential .

Anticancer Evaluation

In a recent study, the synthesis and biological evaluation of related compounds revealed significant anticancer activity. The docking scores for these compounds suggested effective binding to key residues in target proteins associated with cancer progression. For example, one derivative displayed a docking score of -8.030 kcal/mol, indicating favorable interactions within the hydrophobic cavity of the target protein .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorophenethylamine | Chlorine substitution on phenethylamine | Antidepressant activity |

| 2-Methoxy-N,N-dimethylbenzamine | Dimethylamino group addition | Analgesic properties |

| Phenethylamine | Simple phenethyl structure | Neurotransmitter role |

| 4-Methoxy-N,N-dimethylbenzamine | Methoxy substitution | Potential anti-inflammatory effects |

This comparative analysis illustrates how slight modifications in chemical structure can lead to significant differences in biological activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with lipid membranes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation or cancer progression.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives against common pathogens, showing that some analogs exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

- Anticancer Activity : Another study focused on the anticancer potential of 4-chloro-2-methoxy derivatives, revealing that certain compounds significantly inhibited cell proliferation in vitro and showed promise in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。